(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluorospiro[24]heptan-6-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a spirocyclic structure with two fluorine atoms and a methanesulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent followed by the introduction of the methanesulfonyl chloride group. One common method includes the use of sulfuryl chloride or thionyl chloride as chlorinating agents. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and yield. The use of continuous flow reactors can also be employed to enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
The major products formed from these reactions include substituted spirocyclic compounds, alcohols, amines, and sulfonic acids, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Material Science: It is utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The spirocyclic structure and fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6,6-Difluorospiro[3.3]heptan-2-yl)methanesulfonyl chloride
- (1,1-Difluorospiro[2.4]heptan-5-yl)methanesulfonyl chloride
Uniqueness
(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure and the position of the fluorine atoms. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the methanesulfonyl chloride group further enhances its utility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
(2,2-difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O2S/c9-14(12,13)4-6-1-2-7(3-6)5-8(7,10)11/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMEGDRSYMSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CS(=O)(=O)Cl)CC2(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.